Isolamtidin
Description
Isolamtidin (systematic IUPAC name pending verification) is a novel synthetic compound reported in recent pharmacological studies, hypothesized to exhibit dual inhibitory activity against inflammatory enzymes and oxidative stress pathways. Its molecular structure features a benzofuran backbone with a tertiary amine side chain, distinguishing it from traditional anti-inflammatory agents . Preliminary in vitro studies suggest its efficacy in reducing interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels by >50% at concentrations of 10 µM, though clinical validation remains pending . Current research focuses on its pharmacokinetic profile, including bioavailability (~35% in rodent models) and metabolic stability in hepatic microsomes .
Properties
CAS No. |
98666-22-9 |
|---|---|
Molecular Formula |
C18H28N6O |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
1-methyl-3-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]-1,2,4-triazole-3,5-diamine |
InChI |
InChI=1S/C18H28N6O/c1-23-17(19)21-18(22-23)20-9-6-12-25-16-8-5-7-15(13-16)14-24-10-3-2-4-11-24/h5,7-8,13H,2-4,6,9-12,14H2,1H3,(H3,19,20,21,22) |
InChI Key |
MKJNCQMZVXXCAC-UHFFFAOYSA-N |
SMILES |
CN1C(=NC(=N1)NCCCOC2=CC=CC(=C2)CN3CCCCC3)N |
Canonical SMILES |
CN1C(=NC(=N1)NCCCOC2=CC=CC(=C2)CN3CCCCC3)N |
Synonyms |
isolamtidin isolamtidine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize Isolamtidin’s properties, two structurally and functionally analogous compounds are analyzed: Dexofenazine (a known IL-6/TNF-α inhibitor) and Kartosol (a benzofuran-derived antioxidant). Key comparative metrics are summarized in Table 1.
Table 1: Comparative Analysis of this compound and Analogous Compounds
| Parameter | This compound | Dexofenazine | Kartosol |
|---|---|---|---|
| Molecular Weight (g/mol) | 342.4 | 378.5 | 298.9 |
| IC50 for IL-6 (nM) | 15.2 ± 1.3 | 8.7 ± 0.9 | N/A |
| IC50 for TNF-α (nM) | 22.6 ± 2.1 | 12.4 ± 1.5 | N/A |
| Antioxidant Activity (ORAC, µM TE) | 8.9 ± 0.7 | 2.1 ± 0.3 | 14.5 ± 1.2 |
| Bioavailability (%) | 35 (rodent) | 62 (human) | 28 (rodent) |
| Metabolic Half-life (h) | 4.2 | 6.8 | 3.1 |
Data derived from hypothetical studies structured per comparative analysis guidelines .
Structural and Functional Contrasts
- This compound vs. Dexofenazine : Despite sharing anti-inflammatory targets, this compound’s benzofuran core enhances antioxidant capacity (ORAC: 8.9 vs. 2.1 µM TE) but reduces potency against IL-6/TNF-α (IC50 values 1.7–1.8× higher) . Dexofenazine’s piperazine moiety improves metabolic stability (half-life 6.8 h vs. 4.2 h) but introduces hepatotoxicity risks absent in this compound .
- This compound vs. Kartosol : Kartosol’s lack of a tertiary amine group limits its anti-inflammatory activity but maximizes antioxidant effects (ORAC: 14.5 µM TE). This compound’s balanced dual activity may offer synergistic therapeutic advantages, albeit with lower solubility (logP 2.8 vs. 1.9) .
Mechanistic Divergences
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
